1-(2-Methyl-2-nitropropyl)-4-nitrobenzene
Overview
Description
1-(2-Methyl-2-nitropropyl)-4-nitrobenzene is an organic compound characterized by the presence of nitro groups attached to a benzene ring
Preparation Methods
The synthesis of 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene typically involves the nitration of a suitable precursor. One common method involves the reaction of 2-methyl-2-nitropropane with 4-nitrobenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the nitration process. Industrial production methods may involve continuous-flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
1-(2-Methyl-2-nitropropyl)-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the nitro groups are replaced by other functional groups such as halogens or alkyl groups.
Scientific Research Applications
1-(2-Methyl-2-nitropropyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of nitro compounds with biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in these interactions, often leading to the formation of reactive intermediates that can modify the activity of target molecules. Pathways involved may include oxidative stress responses and signal transduction mechanisms .
Comparison with Similar Compounds
1-(2-Methyl-2-nitropropyl)-4-nitrobenzene can be compared with similar compounds such as 2-Methyl-2-nitropropyl methacrylate and 1-(2-Methyl-2-nitropropyl)pyrrolidine. These compounds share structural similarities but differ in their functional groups and specific applications. For instance, 2-Methyl-2-nitropropyl methacrylate is used in polymer synthesis, while 1-(2-Methyl-2-nitropropyl)pyrrolidine finds applications in organic synthesis and material science .
Properties
IUPAC Name |
1-(2-methyl-2-nitropropyl)-4-nitrobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-10(2,12(15)16)7-8-3-5-9(6-4-8)11(13)14/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQDSPKQTUQTND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80281193 | |
Record name | 1-(2-methyl-2-nitropropyl)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80281193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5440-67-5 | |
Record name | NSC126456 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126456 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC20701 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20701 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-methyl-2-nitropropyl)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80281193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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